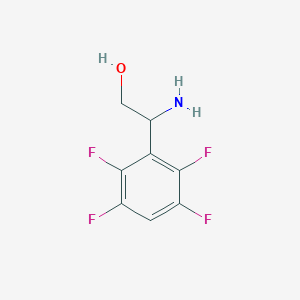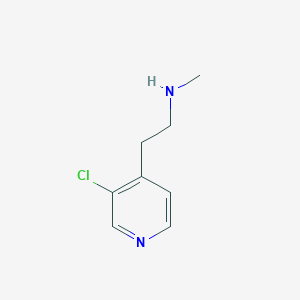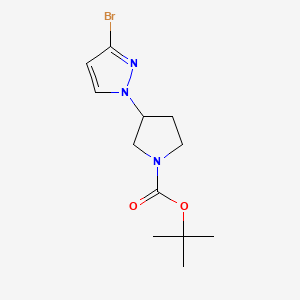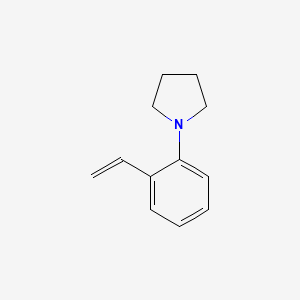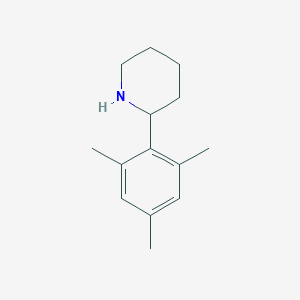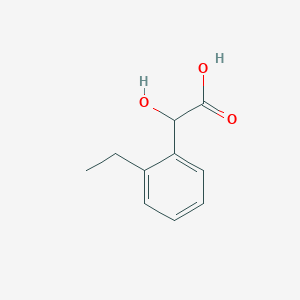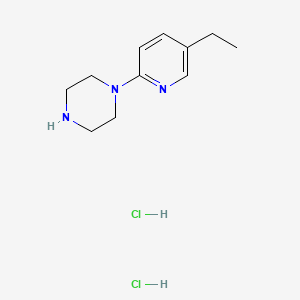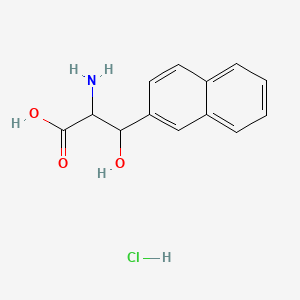
2-Amino-3-hydroxy-3-(naphthalen-2-yl)propanoicacidhydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-3-hydroxy-3-(naphthalen-2-yl)propanoic acid hydrochloride is a compound of significant interest in the fields of chemistry and biology. This compound, characterized by its unique structure, is known for its potential applications in various scientific research areas. It is a derivative of propanoic acid, featuring an amino group, a hydroxyl group, and a naphthalene ring, which contribute to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-3-hydroxy-3-(naphthalen-2-yl)propanoic acid hydrochloride typically involves the reaction of naphthalene derivatives with amino acids under specific conditions. One common method includes the use of 2-naphthaldehyde and an amino acid in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol, and the product is purified through recrystallization .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving multiple steps of synthesis, purification, and quality control. The use of advanced techniques such as high-performance liquid chromatography (HPLC) ensures the consistency and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Amino-3-hydroxy-3-(naphthalen-2-yl)propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like acyl chlorides and sulfonyl chlorides are used under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include naphthalene derivatives, amines, alcohols, and various substituted compounds, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-Amino-3-hydroxy-3-(naphthalen-2-yl)propanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-amino-3-hydroxy-3-(naphthalen-2-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
2-Amino-3-(naphthalen-1-yl)propanoic acid: Similar structure but with the naphthalene ring attached at a different position.
3-Hydroxyanthranilic acid: Shares the hydroxyl and amino groups but lacks the naphthalene ring.
Indole derivatives: Contain a similar aromatic ring structure and exhibit comparable biological activities.
Uniqueness: 2-Amino-3-hydroxy-3-(naphthalen-2-yl)propanoic acid hydrochloride is unique due to its specific combination of functional groups and the presence of the naphthalene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Eigenschaften
Molekularformel |
C13H14ClNO3 |
|---|---|
Molekulargewicht |
267.71 g/mol |
IUPAC-Name |
2-amino-3-hydroxy-3-naphthalen-2-ylpropanoic acid;hydrochloride |
InChI |
InChI=1S/C13H13NO3.ClH/c14-11(13(16)17)12(15)10-6-5-8-3-1-2-4-9(8)7-10;/h1-7,11-12,15H,14H2,(H,16,17);1H |
InChI-Schlüssel |
PRUROTSDQJCQLX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C(C=CC2=C1)C(C(C(=O)O)N)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


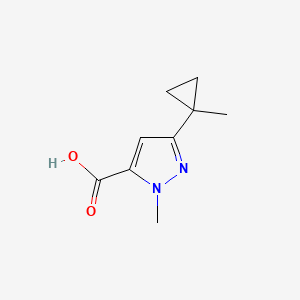
![1-[2-(1-Methylpiperidin-2-yl)ethyl]piperazine](/img/structure/B13591123.png)
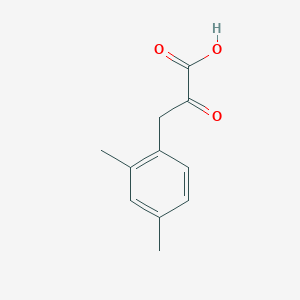
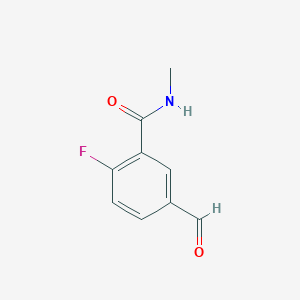
![[(3-Hydrazinylphenyl)methyl]dimethylamine](/img/structure/B13591142.png)
![3-((Allyloxy)carbonyl)-5-isopropyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13591156.png)
